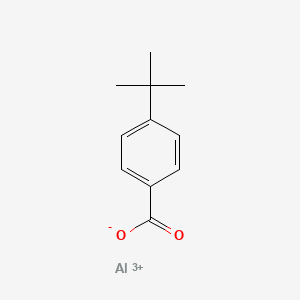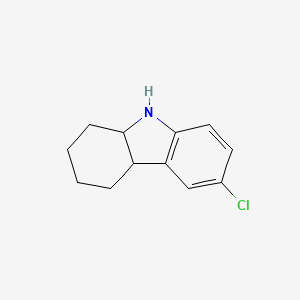![molecular formula C23H36I3N3O10 B15342577 2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]butanoate;methyl(2,3,4,5,6-pentahydroxyhexyl)azanium CAS No. 19080-54-7](/img/structure/B15342577.png)
2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]butanoate;methyl(2,3,4,5,6-pentahydroxyhexyl)azanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]butanoate;methyl(2,3,4,5,6-pentahydroxyhexyl)azanium is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple iodine atoms and ethylcarbamoyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]butanoate;methyl(2,3,4,5,6-pentahydroxyhexyl)azanium involves multiple steps, starting with the iodination of a phenol derivative. The iodinated phenol is then subjected to a series of reactions to introduce the ethylcarbamoyl groups. The final step involves the esterification of the butanoate group and the formation of the azanium ion. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors could enhance the efficiency and scalability of the process, ensuring consistent quality and reducing production costs.
化学反应分析
Types of Reactions
2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]butanoate;methyl(2,3,4,5,6-pentahydroxyhexyl)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions typically require controlled temperatures and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated quinones, while reduction could produce deiodinated derivatives.
科学研究应用
2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]butanoate;methyl(2,3,4,5,6-pentahydroxyhexyl)azanium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes, particularly those involving iodine metabolism.
Industry: The compound can be used in the development of new materials with specific properties, such as high-density polymers.
作用机制
The mechanism of action of 2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]butanoate;methyl(2,3,4,5,6-pentahydroxyhexyl)azanium involves its interaction with molecular targets in biological systems. The iodine atoms in the compound can interact with enzymes and proteins, affecting their activity and function. The ethylcarbamoyl groups may also play a role in modulating the compound’s biological activity by influencing its binding affinity to specific targets.
相似化合物的比较
Similar Compounds
3,5-Diiodo-2,4,6-trihydroxybenzoic acid: Similar in structure but lacks the ethylcarbamoyl groups.
2,4,6-Triiodophenol: Contains iodine atoms but does not have the butanoate and azanium components.
Ethylcarbamoyl derivatives of phenols: Share the ethylcarbamoyl groups but differ in the presence of iodine atoms.
Uniqueness
2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]butanoate;methyl(2,3,4,5,6-pentahydroxyhexyl)azanium is unique due to its combination of iodine atoms and ethylcarbamoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
19080-54-7 |
|---|---|
分子式 |
C23H36I3N3O10 |
分子量 |
895.3 g/mol |
IUPAC 名称 |
2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]butanoate;methyl(2,3,4,5,6-pentahydroxyhexyl)azanium |
InChI |
InChI=1S/C16H19I3N2O5.C7H17NO5/c1-4-7(16(24)25)26-13-11(18)8(14(22)20-5-2)10(17)9(12(13)19)15(23)21-6-3;1-8-2-4(10)6(12)7(13)5(11)3-9/h7H,4-6H2,1-3H3,(H,20,22)(H,21,23)(H,24,25);4-13H,2-3H2,1H3 |
InChI 键 |
PIDWLOWMFNWXGZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)[O-])OC1=C(C(=C(C(=C1I)C(=O)NCC)I)C(=O)NCC)I.C[NH2+]CC(C(C(C(CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


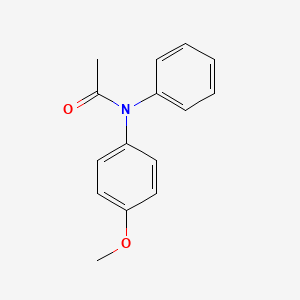
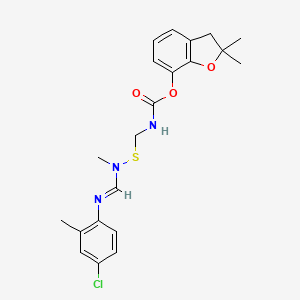
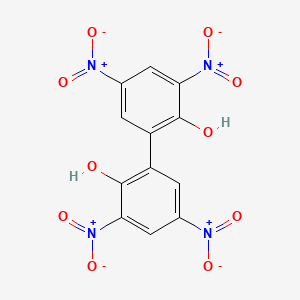
![Acetamide, 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]-N-phenyl-](/img/structure/B15342518.png)
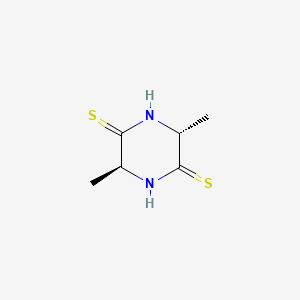
![1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione](/img/structure/B15342535.png)
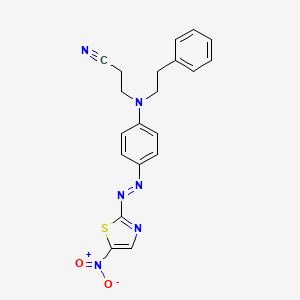

![Zirconium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B15342545.png)

![3,3-Dimethyl-13-p-tolyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B15342552.png)
